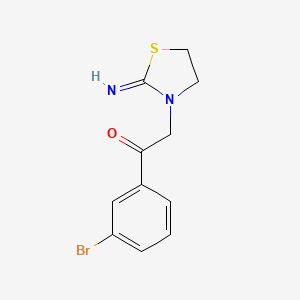![molecular formula C10H8N4O B15161404 2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one CAS No. 143726-35-6](/img/structure/B15161404.png)
2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a quinazoline ring, with an amino group at the 2-position and a keto group at the 9-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts, such as acids or bases, and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials for bioimaging
Mecanismo De Acción
The mechanism of action of 2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the pyrazole ring.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a pyrazole ring fused to a pyrimidine ring.
Thiazolo[2,3-b]quinazoline: A compound with a thiazole ring fused to a quinazoline ring
Uniqueness
2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one is unique due to its specific structure, which combines the properties of both pyrazole and quinazoline rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and drug development .
Propiedades
Número CAS |
143726-35-6 |
|---|---|
Fórmula molecular |
C10H8N4O |
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
2-amino-3H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C10H8N4O/c11-8-5-9-12-7-4-2-1-3-6(7)10(15)14(9)13-8/h1-4H,5H2,(H2,11,13) |
Clave InChI |
PAGKCCBMRBVSBL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN2C1=NC3=CC=CC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


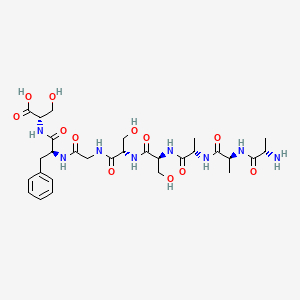
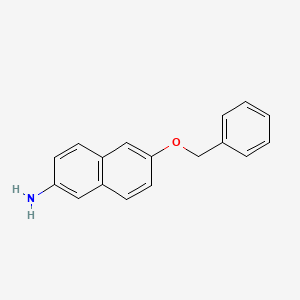


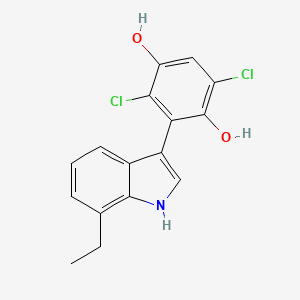
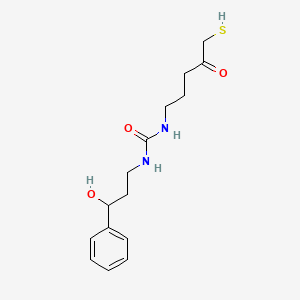

![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
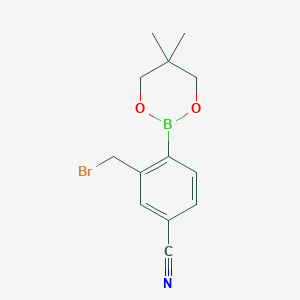
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)
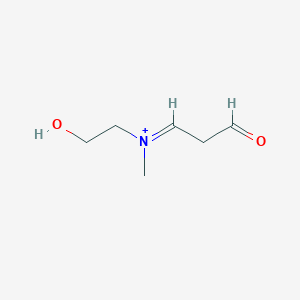
![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)

